Human RK-31 is synthesized based on the structural frameworks of naturally occurring antimicrobial peptides found in human skin. These peptides are notable for their ability to modulate immune responses and exhibit direct antimicrobial properties against various pathogens. RK-31 is classified as a member of the cathelicidin family, which is characterized by its cationic nature and amphipathic structure, allowing it to interact with microbial membranes effectively.
The synthesis of Human RK-31 employs advanced methodologies such as flow chemistry and reverse phase flash chromatography. Flow chemistry facilitates rapid synthesis by continuously mixing reactants in a controlled environment, enhancing reaction efficiency and yield. The purification process utilizes reverse phase chromatography, which separates compounds based on their hydrophobicity, allowing for the isolation of high-purity RK-31 from complex mixtures.
Human RK-31 has a distinct molecular structure characterized by its amphipathic nature, which is essential for its interaction with lipid membranes. The peptide typically consists of 13 to 20 amino acids, featuring a sequence rich in hydrophobic residues that facilitate membrane disruption.
The structural analysis indicates that RK-31 forms a helical conformation in membrane-mimicking environments, which is crucial for its antimicrobial activity.
Human RK-31 engages in several chemical interactions primarily through electrostatic and hydrophobic forces when interacting with microbial membranes. The mechanism involves:
These interactions result in bacterial cell lysis and death, demonstrating the peptide's efficacy as an antimicrobial agent.
The mechanism of action for Human RK-31 involves several key processes:
Data indicate that RK-31 exhibits higher potency against Gram-negative bacteria compared to Gram-positive strains, highlighting its potential therapeutic applications.
Human RK-31 exhibits several notable physical and chemical properties:
These properties contribute to its potential use in clinical settings as an alternative or adjunct therapy for bacterial infections.
Human RK-31 has several promising applications in scientific research and medicine:
Research continues to explore the full potential of Human RK-31 in various biomedical applications, emphasizing its importance as a novel antimicrobial agent in modern medicine.
Human RK-31 (sequence: RKSKEKIGKEFKRIVQRIKDFLRNLVPRTES) is a 31-amino acid proteolytic fragment derived from the C-terminal domain of the full-length human cathelicidin precursor protein hCAP-18 (UniProt symbol: CAMP). This precursor comprises an N-terminal signal peptide (30 aa), a conserved cathelin-like domain (103 aa), and the C-terminal antimicrobial peptide LL-37 (37 aa). RK-31 retains the core cationic (+7 charge) and amphipathic properties of LL-37, which facilitate membrane interactions [5] [7]. Unlike the full LL-37, RK-31 lacks the N-terminal "LLGDF" residues but preserves the central α-helical motif (residues 10-25) critical for microbial targeting. This structural modification alters its bioactivity profile compared to the parent peptide [5].
Table 1: Key Structural Features of RK-31 vs. LL-37
Property | RK-31 | LL-37 |
---|---|---|
Sequence | RKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
Length (aa) | 31 | 37 |
Net Charge (pH 7) | +7 | +6 |
Origin in hCAP-18 | Residues 109–139 | Residues 107–143 |
Conserved Domains | RKSKEK (cationic core) | LLGDF (hydrophobic N-terminus) |
RK-31 is generated through tissue-specific proteolytic cleavage of hCAP-18. Key enzymes involved include:
RK-31’s bioactivity diverges significantly from LL-37. While LL-37 exhibits broad immunomodulatory functions (e.g., chemotaxis, cytokine modulation), RK-31 demonstrates context-dependent effects. In cystic fibrosis (CF) airways, elevated RK-31 concentrations (~1.95 μg/ml) stimulate Aspergillus fumigatus hyphal growth by 218% and increase gliotoxin secretion (169 ng/mg vs. 102 ng/mg in controls). This contrasts with scrambled RK-31 peptides, which show no growth enhancement, confirming sequence-specific bioactivity [7]. The fragment’s enhanced cationic charge may facilitate fungal membrane interactions, triggering stress responses that upregulate growth proteins (eukaryotic translation initiation factor 5A) and virulence factors (RNase mitogillin) [7].
Table 2: Proteolytic Enzymes Generating RK-31
Enzyme | Tissue Source | Cleavage Site | Biological Consequence |
---|---|---|---|
Proteinase-3 | Neutrophils | Ala¹⁰⁶–Leu¹⁰⁷ (hCAP-18) | Releases LL-37 precursor |
Kallikrein-5/7 | Skin epithelia | Arg¹⁰⁸–Lys¹⁰⁹ (LL-37) | Generates RK-31, KR-20, KS-30 fragments |
Microbial proteases | Infected microenvironments | Variable sites | Accelerates LL-37 degradation to fragments |
The conservation of RK-31-like sequences reflects evolutionary constraints on cathelicidin function:
Table 3: Evolutionary Conservation of RK-31-Related Sequences
Species | Cathelicidin | RK-31 Homology Region | Identity vs. Human RK-31 |
---|---|---|---|
Human | LL-37 | RKSKEKIGKEFKRIVQRIKDFLRNLV | 100% |
Chimpanzee | LL-37 | ...K...V...T... (substitutions) | 98.1% |
Rhesus macaque | RL-37 | ...E...A... | 93.5% |
Mouse | CRAMP | GKE...K...V... (divergent) | 41.9% |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: